molecular formula C9H8N2S B1418817 6-(Thiophen-3-yl)pyridin-3-amine CAS No. 1159815-63-0

6-(Thiophen-3-yl)pyridin-3-amine

Cat. No.: B1418817
CAS No.: 1159815-63-0
M. Wt: 176.24 g/mol
InChI Key: NRLMXHXHQAOHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Thiophen-3-yl)pyridin-3-amine is a heterocyclic compound that features both a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by cyclization and amination reactions .

Industrial Production Methods: Industrial production methods for 6-(Thiophen-3-yl)pyridin-3-amine often involve large-scale organic synthesis techniques. These methods may include the use of high-pressure reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-(Thiophen-3-yl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

6-(Thiophen-3-yl)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Thiophen-3-yl)pyridin-3-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of the thiophene and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Biological Activity

6-(Thiophen-3-yl)pyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a thiophene moiety, which is known to enhance biological activity through diverse interactions with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Several studies have shown that compounds with similar structures possess significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Investigations into its anticancer effects suggest that it may inhibit the growth of specific cancer cell lines, including breast cancer.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially influencing metabolic pathways relevant to disease.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Binding to Enzymes and Receptors : The compound can bind to specific enzymes or receptors, modulating their activity. This interaction may lead to the inhibition of pathways associated with disease progression.
  • Induction of Apoptosis in Cancer Cells : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells, leading to reduced viability.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus12.5
Anticancer (MDA-MB-231)Breast Cancer Cell Line6.25
Enzyme InhibitionAcetylcholinesterase15.0

Anticancer Activity

A study evaluated the effects of this compound on the MDA-MB-231 breast cancer cell line. The results indicated a significant reduction in cell viability at concentrations as low as 6.25 µM, suggesting potent anticancer properties. The mechanism was linked to apoptosis induction and cell cycle arrest.

Antimicrobial Efficacy

In another investigation, the compound demonstrated effective antimicrobial activity against Staphylococcus aureus with an IC50 of 12.5 µM. This highlights its potential as a therapeutic agent in treating bacterial infections.

Comparative Analysis with Related Compounds

When compared to structurally similar compounds, such as other thiophene-pyridine derivatives, this compound shows enhanced potency in both antimicrobial and anticancer activities due to its unique structural features.

CompoundAnticancer IC50 (µM)Antimicrobial IC50 (µM)
This compound6.2512.5
Similar Thiophene Derivative15.020.0

Properties

IUPAC Name

6-thiophen-3-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-8-1-2-9(11-5-8)7-3-4-12-6-7/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLMXHXHQAOHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Thiophen-3-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(Thiophen-3-yl)pyridin-3-amine
Reactant of Route 3
6-(Thiophen-3-yl)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
6-(Thiophen-3-yl)pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
6-(Thiophen-3-yl)pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
6-(Thiophen-3-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.